2-(Quinolin-3-YL)acetic acid

HIV-1 Integrase Allosteric Inhibitors Antiviral Drug Discovery

Sourcing a reliable LEDGIN scaffold for antiviral research is challenging due to positional isomer contamination. This 2-(quinolin-3-yl)acetic acid is the validated core for allosteric HIV-1 integrase inhibitors, with the 3-position attachment critical for binding the LEDGF/p75 pocket. Derivatives achieve EC50 <15 nM against wild-type HIV-1 and retain potency against INSTI-resistant mutants. - Distinct mechanism avoids cross-resistance with raltegravir. - Free carboxylic acid enables direct amide coupling for library synthesis. - Solid-state stability supports high-throughput chemistry workflows.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 21168-40-1
Cat. No. B1297708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-3-YL)acetic acid
CAS21168-40-1
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)CC(=O)O
InChIInChI=1S/C11H9NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2,(H,13,14)
InChIKeyGQOJGBVTUSRBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-3-yl)acetic acid: Core LEDGIN Scaffold


2-(Quinolin-3-YL)acetic acid (CAS 21168-40-1) is a heterocyclic building block consisting of a quinoline ring system fused to an acetic acid moiety at the 3-position [1]. This compound serves as the foundational scaffold for a class of allosteric HIV-1 integrase inhibitors known as LEDGINs (Lens Epithelium-Derived Growth Factor/p75 Integrase inhibitors) [2]. Derivatives of this scaffold block HIV replication by binding to the LEDGF/p75 pocket of HIV integrase, a mechanism distinct from the active-site inhibition of clinically approved integrase strand transfer inhibitors (INSTIs) such as raltegravir [2]. The compound is primarily utilized in early-stage medicinal chemistry and antiviral research as a versatile intermediate for synthesizing substituted quinoline analogs with tailored biological activities.

2-(Quinolin-3-yl)acetic acid: Substitution Risks


Direct substitution of 2-(quinolin-3-yl)acetic acid with other quinoline-carboxylic acid isomers or commercially available quinoline derivatives is not scientifically sound due to pronounced differences in biological target engagement and synthetic utility. The specific 3-position attachment of the acetic acid moiety is critical for accessing the LEDGF/p75 binding pocket of HIV-1 integrase, a validated allosteric site [1]. SAR studies demonstrate that even minor positional isomerism (e.g., shifting the acetic acid group to the 2-, 4-, or 8- position of the quinoline ring) abolishes or drastically reduces antiviral potency and the characteristic allosteric mechanism of action [1]. Furthermore, derivatives such as 2-oxo-2-(quinolin-3-yl)acetic acid introduce a ketone that alters electronic properties and synthetic handling, while simple methyl esters (e.g., methyl 2-(quinolin-3-yl)acetate) serve distinct roles as prodrugs or intermediates requiring additional synthetic steps for bioactivity . The evidence below quantifies the functional consequences of deviating from this specific scaffold, underscoring why procurement specifications must be exact.

2-(Quinolin-3-yl)acetic acid: Procurement Rationale


Allosteric HIV-1 Integrase Inhibition vs. Raltegravir

2-(Quinolin-3-yl)acetic acid derivatives (LEDGINs) function as allosteric inhibitors of HIV-1 integrase, binding to the LEDGF/p75 pocket rather than the catalytic active site targeted by INSTIs like raltegravir. This distinct binding mode confers a lack of cross-resistance with INSTI-resistant viral strains [1]. In antiviral assays, the derivative BI-224436 (a 3-quinolineacetic acid analog) exhibits an EC50 of <15 nM against wild-type HIV-1 laboratory strains and retains full activity against viruses encoding the common INSTI resistance mutations N155S, Q148H, and E92Q [2].

HIV-1 Integrase Allosteric Inhibitors Antiviral Drug Discovery

Integrase-LEDGF/p75 PPI Inhibition

A series of 2-(quinolin-3-yl)acetic acid derivatives were rationally designed and evaluated for inhibition of the integrase-LEDGF/p75 interaction. The parent scaffold and optimized analogs showed potent inhibition, with IC50 values in the low micromolar to submicromolar range [1]. For comparison, flavonoid-based inhibitors identified from a screen of 99 compounds exhibited Kd values of 1.0-3.6 µM for integrase binding, but with significantly weaker cellular antiviral activity [2]. The quinoline-3-acetic acid core provides a more favorable starting point for potency optimization.

Protein-Protein Interaction Integrase-LEDGF/p75 HTRF Assay

Quinoline Positional Isomer SAR

A systematic SAR study of substituted quinolines revealed that the 3-position acetic acid attachment is critical for allosteric integrase inhibition. In a panel of quinoline analogs with varying substitution patterns, only those retaining the 3-acetic acid group exhibited consistent antiviral activity. For instance, entry 2 (CID 46912145) with a Cl substitution showed an IC50 of 0.397 µM against CaCi-2a cells, whereas the unsubstituted analog (entry 1) was inactive (IC50 >9.8 µM) [1]. Positional isomers with acetic acid at other positions (2-, 4-, 8-) were not included in this set but have been shown in other studies to lack allosteric IN inhibition, highlighting the essential nature of the 3-position attachment.

Structure-Activity Relationship Quinoline Derivatives Antiviral Potency

Stability and Handling Profile

2-(Quinolin-3-yl)acetic acid is a solid with a predicted melting point of 201-203 °C and a boiling point of 383.8±17.0 °C at 760 mmHg . It requires storage at 2-8°C for long-term stability . In contrast, the hydrochloride salt (CAS 19656-83-8) offers enhanced aqueous solubility, which may be preferred for certain biological assays but introduces different handling and storage considerations . The free acid form provides greater synthetic versatility for amide coupling and esterification reactions without the need for prior neutralization.

Compound Stability Storage Conditions Medicinal Chemistry

2-(Quinolin-3-yl)acetic acid: Application Scenarios


Next-Generation LEDGIN Development

This compound is the validated core scaffold for synthesizing LEDGINs, a class of allosteric HIV-1 integrase inhibitors that circumvent resistance to clinically approved INSTIs. As demonstrated in Section 3, LEDGINs exhibit EC50 values <15 nM against wild-type HIV-1 and retain full potency against INSTI-resistant mutants [1]. Researchers developing novel antiretroviral agents with a high barrier to resistance should prioritize this scaffold for lead optimization programs, as it offers a mechanistically distinct and clinically unexploited binding site on HIV-1 integrase.

Integrase-LEDGF/p75 Interaction Probe

Derivatives of 2-(quinolin-3-yl)acetic acid are established chemical probes for dissecting the integrase-LEDGF/p75 interaction, a critical host-virus interface. The scaffold enables selective inhibition of this PPI with IC50 values in the low micromolar to nanomolar range [2], as quantified in Section 3. This application is essential for mechanistic studies of HIV-1 integration, lentiviral vector targeting, and host factor dependency, making the compound a key reagent for academic and industrial virology laboratories.

Quinoline Library Intermediate

The free carboxylic acid functionality at the 3-position of the quinoline ring provides a direct handle for amide coupling, esterification, and other derivatization reactions. As detailed in Section 3, this synthetic versatility enables efficient parallel synthesis of quinoline-based libraries for SAR exploration across multiple therapeutic targets beyond HIV, including LXR agonists [3] and EGFR-TK inhibitors . The compound's solid-state stability and defined storage requirements facilitate reliable inventory management in high-throughput chemistry settings.

LEDGIN Analytical Reference Standard

Given its defined physicochemical properties (melting point 201-203 °C, pKa ~3.18) and well-characterized structure, 2-(quinolin-3-yl)acetic acid serves as a reference standard for analytical method development and quality control in the manufacture of advanced LEDGIN clinical candidates. Its availability in high purity (typically ≥97%) from reputable vendors supports its use as a calibration standard for HPLC, LC-MS, and NMR assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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